molecular formula C17H17ClN4 B1437066 N-Desmethyl Clozapine-d8

N-Desmethyl Clozapine-d8

Cat. No.: B1437066
M. Wt: 320.8 g/mol
InChI Key: JNNOSTQEZICQQP-UFBJYANTSA-N
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Description

N-Desmethylclozapine-d8, also known as norclozapine-d8, is a deuterated form of N-Desmethylclozapine. It is a major active metabolite of the atypical antipsychotic drug clozapine. This compound is often used in scientific research due to its unique properties and its role in the metabolism of clozapine .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

N-Desmethyl Clozapine-d8 plays a crucial role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. It is known to act as a partial agonist at dopamine D2 and D3 receptors, which are critical for modulating neurotransmission . Additionally, this compound exhibits potent agonist activity at muscarinic M1 receptors and δ-opioid receptors . These interactions are essential for its pharmacological effects, as they influence neurotransmitter release and receptor signaling pathways.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In neuronal cells, it enhances the release of acetylcholine and dopamine by stimulating M1 muscarinic receptors . This action is associated with improved cognitive function and modulation of mood. Furthermore, this compound influences cell signaling pathways, including those involved in gene expression and cellular metabolism. It has been observed to increase the expression of c-fos, a marker of neuronal activation, in the rat forebrain . This indicates its role in modulating neuronal activity and plasticity.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with various receptors and enzymes. As a partial agonist at dopamine D2 and D3 receptors, it modulates dopamine signaling, which is crucial for its antipsychotic effects . Additionally, its agonist activity at M1 muscarinic receptors enhances cholinergic neurotransmission, contributing to its cognitive benefits . This compound also acts as an inverse agonist at 5-HT2A receptors, which helps in reducing psychotic symptoms . These interactions collectively contribute to its therapeutic efficacy.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under various conditions, maintaining its pharmacological activity . Long-term exposure to this compound has been associated with sustained modulation of neurotransmitter release and receptor activity, indicating its potential for chronic therapeutic use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to enhance cognitive function and reduce psychotic symptoms without significant adverse effects . At higher doses, this compound can induce side effects such as sialorrhea (excessive salivation) due to its action on muscarinic receptors . These findings highlight the importance of dose optimization to achieve therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through hepatic metabolism. It is formed by the demethylation of clozapine, a process mediated by cytochrome P450 enzymes, particularly CYP3A4 and CYP1A2 . This metabolic conversion is crucial for its pharmacological activity, as it allows this compound to exert its effects on various receptors and neurotransmitter systems .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. It crosses the blood-brain barrier efficiently, allowing it to reach its target receptors in the central nervous system . Additionally, this compound is distributed in various tissues, including the liver and kidneys, where it undergoes further metabolism and excretion . This distribution pattern is essential for its therapeutic efficacy and safety profile.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. It is primarily localized in the cytoplasm and membrane-bound compartments of neuronal cells, where it interacts with its target receptors . This localization is facilitated by targeting signals and post-translational modifications that direct this compound to specific cellular compartments . Understanding its subcellular distribution is crucial for elucidating its mechanism of action and optimizing its therapeutic use.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Desmethylclozapine-d8 typically involves the deuteration of N-Desmethylclozapine. This process can be achieved through various methods, including the use of deuterated reagents and solvents. One common method involves the use of deuterated methanol (CD3OD) as a solvent in the presence of a deuterating agent .

Industrial Production Methods: Industrial production of N-Desmethylclozapine-d8 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the consistency and quality of the final product. The reaction conditions are carefully controlled to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions: N-Desmethylclozapine-d8 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolism and its role as a metabolite of clozapine .

Common Reagents and Conditions: Common reagents used in the reactions of N-Desmethylclozapine-d8 include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired outcome .

Major Products Formed: The major products formed from the reactions of N-Desmethylclozapine-d8 include various metabolites that play a role in its pharmacological activity. These metabolites are often studied for their potential therapeutic effects and their role in the metabolism of clozapine .

Scientific Research Applications

N-Desmethylclozapine-d8 is widely used in scientific research due to its unique properties. It is used in the study of the metabolism of clozapine and its effects on the central nervous system. Additionally, it is used in forensic analysis and clinical toxicology to quantify the levels of N-Desmethylclozapine in biological samples .

In the field of medicine, N-Desmethylclozapine-d8 is studied for its potential therapeutic effects, particularly in the treatment of schizophrenia and other psychiatric disorders. Its role as a metabolite of clozapine makes it a valuable tool in understanding the pharmacokinetics and pharmacodynamics of clozapine .

Comparison with Similar Compounds

N-Desmethylclozapine-d8 is similar to other deuterated compounds used in scientific research, such as clozapine-d4 and olanzapine-d8. its unique properties and its role as a metabolite of clozapine make it distinct from these compounds .

List of Similar Compounds:

Conclusion

N-Desmethylclozapine-d8 is a valuable compound in scientific research due to its unique properties and its role in the metabolism of clozapine. Its synthesis, chemical reactions, and scientific applications make it a crucial tool in the study of psychiatric disorders and the pharmacokinetics of clozapine.

Properties

IUPAC Name

3-chloro-6-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4/c18-12-5-6-15-16(11-12)21-17(22-9-7-19-8-10-22)13-3-1-2-4-14(13)20-15/h1-6,11,19-20H,7-10H2/i7D2,8D2,9D2,10D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNNOSTQEZICQQP-UFBJYANTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.